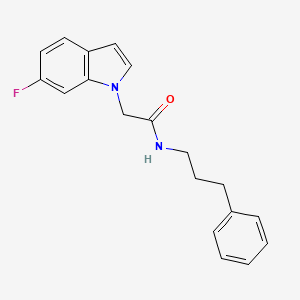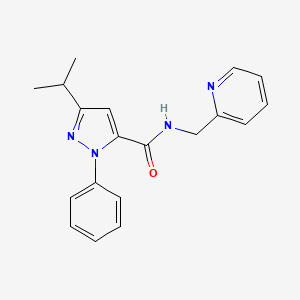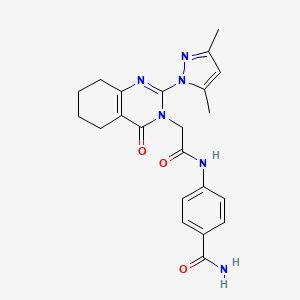
N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound with the molecular formula C₁₆H₂₇N₅O and an average mass of 305.418 Da . This compound belongs to the class of tetrazole derivatives, which are known for their diverse applications in medicinal chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the cyclohexanecarboxamide moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts . This reaction proceeds readily in water and offers mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexanecarboxamide moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or cyclohexane ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or zinc salts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their potential therapeutic applications, including as antifungal and antimicrobial agents.
Material Science: Tetrazole derivatives are also explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to inhibit enzymes like cytochrome P450, which plays a crucial role in various physiological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- N-(3-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Uniqueness
N-cyclooctyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the cyclooctyl group and the tetrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H27N5O |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
N-cyclooctyl-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H27N5O/c22-15(18-14-9-5-2-1-3-6-10-14)16(11-7-4-8-12-16)21-13-17-19-20-21/h13-14H,1-12H2,(H,18,22) |
InChI Key |
RUTANRWZYBYQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12183628.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12183633.png)
![N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12183638.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide](/img/structure/B12183645.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B12183651.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B12183655.png)
![2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12183662.png)
![1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12183670.png)
![N-cyclopentyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B12183681.png)
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B12183684.png)

